(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol

Catalog No.
S1549394
CAS No.
176022-47-2
M.F
C12H10ClNO
M. Wt
219.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol

CAS Number

176022-47-2

Product Name

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol

IUPAC Name

(S)-(4-chlorophenyl)-pyridin-2-ylmethanol

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m0/s1

InChI Key

ZFUPOFQRQNJDNS-LBPRGKRZSA-N

SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O

Isomeric SMILES

C1=CC=NC(=C1)[C@H](C2=CC=C(C=C2)Cl)O
  • Availability

    Some commercial suppliers offer (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol as a reference standard for research purposes []. This suggests potential applications in studies requiring a highly pure form of the compound for comparison or analysis.

  • Structural Features

  • Limited Literature

    A search for scientific articles mentioning (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol yielded no significant results. This suggests that research on this specific compound might be limited or unpublished.

Future Research Directions:

Based on the structural features, future research on (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol could explore its potential applications in:

  • Asymmetric Catalysis: The chiral center could be useful for developing catalysts for stereoselective reactions [].
  • Medicinal Chemistry: The combination of aromatic rings and a hydroxyl group might hold promise for development into new drugs [].

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol, also known by its chemical formula C₁₂H₁₀ClNO, is a chiral compound characterized by the presence of a chlorophenyl group and a pyridinyl moiety attached to a methanol functional group. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features. The molecular weight of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol is approximately 219.67 g/mol, and it features a boiling point that is not widely documented in available literature .

, including:

  • Oxidation: The compound can be oxidized to yield ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to form different alcohol derivatives, typically utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorophenyl group in the compound can participate in substitution reactions with nucleophiles under basic conditions .

These reactions are essential for synthesizing various bioactive molecules and modifying the compound for specific applications.

The biological activity of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol has been explored in several studies. It interacts with enzymes such as cytochrome P450, which plays a critical role in drug metabolism. This compound can act as both a substrate and an inhibitor, influencing enzyme activity and potentially altering pharmacokinetics . Additionally, it has been shown to modulate cellular signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, thereby affecting gene expression and cellular metabolism.

Several synthetic routes have been developed for producing (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol:

  • Traditional Synthesis:
    • Involves the reaction of 2-(p-chlorobenzyl)pyridine with oxidizing agents followed by reduction.
    • Typical conditions include heating the reaction mixture at controlled temperatures and purifying the product through recrystallization .
  • Biocatalytic Methods:
    • Recent advancements have introduced biocatalytic approaches using whole-cell systems for more environmentally friendly synthesis.
    • This method utilizes specific strains of bacteria or enzymes to facilitate the transformation of substrates into (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol in a liquid-liquid biphasic system, enhancing yield and purity .

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol has several applications:

  • Pharmaceutical Development: Its interactions with biological systems make it a candidate for drug development, particularly in targeting metabolic pathways influenced by cytochrome P450 enzymes.
  • Organic Synthesis: The compound serves as an important intermediate in synthesizing various bioactive molecules due to its reactivity and ability to undergo multiple transformations .

Studies on the interactions of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol with biological systems have revealed its potential effects on drug metabolism. It influences the activity of cytochrome P450 enzymes, which are crucial for metabolizing many pharmaceuticals. Additionally, its binding affinity with proteins such as albumin affects its distribution and bioavailability within biological systems .

Several compounds share structural similarities with (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol. Here are some notable examples:

Compound NameSimilarity IndexKey Features
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine0.81Contains piperidine moiety; potential CNS activity
(4-Chloro-3,5-dimethylpyridin-2-yl)methanol0.68Methyl substitutions may alter biological activity
(5-Chloropyridin-2-yl)methanol0.68Similar core structure but different halogenation
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol0.78Different ring structure; potential for varied reactivity

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique position of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol within this class of chemicals.

XLogP3

2.1

Wikipedia

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol

Dates

Modify: 2023-08-15

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